molecular formula C9H8FI B14591589 (1-Fluoro-2-iodoprop-1-en-1-yl)benzene CAS No. 61124-55-8

(1-Fluoro-2-iodoprop-1-en-1-yl)benzene

Cat. No.: B14591589
CAS No.: 61124-55-8
M. Wt: 262.06 g/mol
InChI Key: IYILSVRFVRLPTO-UHFFFAOYSA-N
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Description

(1-Fluoro-2-iodoprop-1-en-1-yl)benzene: is a chemical compound with the molecular formula C9H8FI It is an organic compound that features a benzene ring substituted with a fluoro and an iodo group, along with a prop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through electrophilic aromatic substitution, where a benzene derivative undergoes substitution reactions to introduce the desired functional groups .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (1-Fluoro-2-iodoprop-1-en-1-yl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds .

Scientific Research Applications

Chemistry: In chemistry, (1-Fluoro-2-iodoprop-1-en-1-yl)benzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers explore its interactions with biological targets to develop new pharmaceuticals or study its effects on biological systems .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing .

Mechanism of Action

The mechanism by which (1-Fluoro-2-iodoprop-1-en-1-yl)benzene exerts its effects depends on its interactions with molecular targets. The fluoro and iodo groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Properties

CAS No.

61124-55-8

Molecular Formula

C9H8FI

Molecular Weight

262.06 g/mol

IUPAC Name

(1-fluoro-2-iodoprop-1-enyl)benzene

InChI

InChI=1S/C9H8FI/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

IYILSVRFVRLPTO-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)F)I

Origin of Product

United States

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